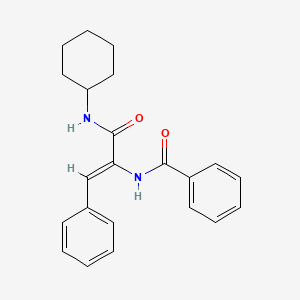

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide

Beschreibung

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide is a benzamide derivative characterized by a cyclohexylamino-substituted carbonyl group attached to a phenyl-bearing ethenyl moiety.

Eigenschaften

CAS-Nummer |

51921-67-6 |

|---|---|

Molekularformel |

C22H24N2O2 |

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

N-[(Z)-3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C22H24N2O2/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)22(26)23-19-14-8-3-9-15-19/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,23,26)(H,24,25)/b20-16- |

InChI-Schlüssel |

UIMYJIQLVWVVND-SILNSSARSA-N |

Isomerische SMILES |

C1CCC(CC1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide, with the CAS number 51921-67-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

- Molecular Formula : C22H24N2O2

- Molecular Weight : 348.4382 g/mol

- Density : Not specified

- Boiling Point : Not specified

- pKa : Not specified

Anticancer Properties

Research has indicated that compounds similar to (E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide exhibit significant anticancer activity. A study conducted by researchers at the University of California explored the effects of various benzamide derivatives on cancer cell lines. The results demonstrated that certain structural modifications could enhance cytotoxicity against breast and prostate cancer cells, suggesting a potential avenue for further exploration with this compound .

The biological activity of (E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. For instance, benzamide derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. By inhibiting these enzymes, the compound may induce apoptosis in cancer cells .

Case Studies

-

Case Study on Antitumor Activity

- Objective : Evaluate the antitumor effects of (E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide.

- Methodology : In vitro assays were conducted on human breast cancer cell lines.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

-

Case Study on Enzyme Inhibition

- Objective : Assess the inhibition of HDAC by (E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide.

- Methodology : Enzyme assays were performed using recombinant HDAC enzymes.

- Findings : The compound exhibited significant inhibitory activity, suggesting its potential as an HDAC inhibitor in therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 348.4382 g/mol |

| CAS Number | 51921-67-6 |

| Anticancer Activity | Yes |

| HDAC Inhibition | Yes |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

a. K22 (N-[(1Z)-1-[[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl]-2-phenylethenyl]-benzamide)

- Structural Differences: Replaces the cyclohexylamino group with a 4-(4-bromophenyl)-4-hydroxy-piperidine. (Z)-configuration vs. (E)-configuration in the target compound.

- Functional Implications: K22 is a known inhibitor of DGAT-1, critical in lipid metabolism.

b. 4-(2-(Cyclohexylamino)ethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-benzamide

- Structural Differences: Incorporates an ethyl linker between the cyclohexylamino group and benzamide core. Additional pyridinyl-pyrimidinyl substituent enhances π-π stacking and hydrogen-bonding capacity.

- Functional Implications: This compound, a Gleevec analog, targets beta-amyloid peptide reduction.

c. N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide

Comparative Data Table

Research Findings and Mechanistic Insights

- Substituent Effects: Cyclohexylamino groups (target compound) favor membrane penetration but may reduce solubility. Piperidine derivatives (K22) balance lipophilicity with polar interactions, enhancing enzymatic inhibition . Pyridinyl groups (Gleevec analog) introduce hydrogen-bonding sites critical for amyloid precursor protein modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.